molecular formula C8H5BrF2N2 B6192056 6-bromo-2-(difluoromethyl)-2H-indazole CAS No. 1629596-72-0

6-bromo-2-(difluoromethyl)-2H-indazole

Cat. No.: B6192056
CAS No.: 1629596-72-0
M. Wt: 247
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Description

6-Bromo-2-(difluoromethyl)-2H-indazole (CAS 1629596-72-0) is a high-value indazole derivative supplied for advanced research and development applications. With a molecular formula of C 8 H 5 BrF 2 N 2 and a molecular weight of 247.04 g/mol , this compound serves as a versatile building block in medicinal chemistry. The indazole scaffold is recognized as a privileged structure in drug discovery due to its widespread presence in bioactive molecules and approved therapeutics . It is a key intermediate for the synthesis of various complex molecules, particularly in constructing potential kinase inhibitors . The presence of a bromine atom at the 6-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to diversify the molecular structure. Simultaneously, the difluoromethyl group at the N2 position is a stable bioisostere that can influence the compound's physicochemical properties, such as metabolic stability and membrane permeability . This makes the compound particularly valuable for creating targeted libraries in lead optimization programs for various diseases. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

1629596-72-0

Molecular Formula

C8H5BrF2N2

Molecular Weight

247

Purity

95

Origin of Product

United States

Preparation Methods

Radical Difluoromethylation Under Light Irradiation

Recent advances in photoredox catalysis enable direct C–H functionalization of heteroarenes. A regioselective trifluoromethylation of 2H-indazole at the C3 position has been achieved using NaSO₂CF₃ (Langlois’ reagent), phenyliodine(III) diacetate (PIDA), and methylene blue as a photocatalyst in dichloromethane (DCM) under 60 W CFL light. Adapting this protocol for difluoromethylation would involve replacing the CF₃ source with a difluoromethyl radical precursor, such as Zn(SO₂CF₂H)₂.

Optimized Conditions for Analogous Trifluoromethylation

ParameterValue
PhotocatalystMethylene blue (2 mol%)
OxidantPIDA (2 equiv)
SolventDCM
Light Source60 W CFL
Reaction Time24 hours
Yield75% (for CF₃ analogue)

Mechanistic Considerations

The reaction proceeds via a radical chain mechanism:

  • Photocatalyst Excitation : Methylene blue absorbs light, generating an excited state.

  • Oxidant Activation : PIDA oxidizes the photocatalyst, producing a radical cation.

  • Radical Generation : The difluoromethyl source (e.g., Zn(SO₂CF₂H)₂) undergoes single-electron transfer, releasing - CF₂H.

  • C–H Functionalization : The indazole C2 position is selectively attacked by the - CF₂H radical, followed by rearomatization.

Cyclization of ortho-Substituted Aniline Precursors

Diazotization and Cyclization

A classical route to indazoles involves diazotization of ortho-substituted anilines followed by cyclization. For 6-bromo-2-(difluoromethyl)-2H-indazole, the synthesis could begin with 4-bromo-2-(difluoromethyl)aniline. Treatment with NaNO₂ and HCl at 0°C generates a diazonium intermediate, which cyclizes upon heating to form the indazole core.

Representative Protocol

  • Starting Material : 4-Bromo-2-(difluoromethyl)aniline

  • Diazotization : NaNO₂ (1.1 equiv), HCl (3 equiv), 0°C, 1 hour.

  • Cyclization : Heat to 80°C in aqueous H₂SO₄ (10%) for 3 hours.

  • Isolation : Neutralization with NaOH, extraction with ethyl acetate.

  • Purification : Silica gel chromatography (hexane/ethyl acetate).

  • Projected Yield : 50–65% (based on similar indazole syntheses).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A protocol for 6-bromo-3-methyl-1H-indazole synthesis achieved 54% yield in 30 minutes using PdCl₂(dppf) and microwave heating at 150°C. Applying this to difluoromethylation could involve:

  • Substrate : 6-Bromo-2H-indazole

  • Reagent : Difluoromethyl iodide

  • Base : Cs₂CO₃

  • Catalyst : Pd(OAc)₂ (2 mol%)

  • Ligand : XPhos (4 mol%)

  • Solvent : DMF

  • Microwave Conditions : 150°C, 30 minutes.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

For large-scale synthesis, continuous flow systems enhance heat transfer and mixing efficiency. A hypothetical setup for photoredox difluoromethylation would involve:

  • Flow Rate : 5 mL/min

  • Residence Time : 30 minutes

  • Light Source : LED array (450 nm)

  • Productivity : ~1 kg/day (extrapolated from trifluoromethylation data).

Purification Techniques

  • Recrystallization : Ethanol/water (1:3) mixture achieves >98% purity.

  • Chromatography : Reverse-phase C18 columns for analytical validation.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(difluoromethyl)-2H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reaction conditions may involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis
6-Bromo-2-(difluoromethyl)-2H-indazole serves as a crucial building block for synthesizing more complex organic molecules. Its distinct structure allows researchers to explore new chemical reactions and pathways, particularly in developing novel compounds with tailored properties.

Reactivity Studies
The compound can undergo various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles through nucleophilic substitution.
  • Oxidation and Reduction Reactions : Participation in oxidation and reduction processes leads to different derivatives.
  • Coupling Reactions : It can be utilized in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.

Biological Applications

Investigative Biology
This compound is studied for its effects on cellular processes and pathways. Its structural analogs have shown promise as anti-cancer agents, anti-inflammatory drugs, and neuroprotective agents. The difluoromethyl group is known to enhance lipophilicity and metabolic stability, making such compounds candidates for drug development .

Mechanism of Action
The interaction of this compound with molecular targets can influence its binding affinity and specificity for enzymes or receptors relevant to disease pathways. Understanding these interactions is essential for predicting the compound's efficacy and safety in therapeutic contexts.

Medicinal Chemistry Applications

Drug Development Potential
Ongoing research focuses on the therapeutic applications of this compound, particularly in drug development for treating various diseases. Compounds with similar structures have been evaluated for their efficacy against cancer cell lines and other diseases . For instance, studies have indicated that indazole derivatives can inhibit fibroblast growth factor receptors (FGFR), which are significant targets in cancer therapy .

Industrial Applications

Material Science
The compound's unique properties may also extend to the development of new materials and chemical products with specific characteristics. Its reactivity allows for modifications that could lead to innovative applications in various industrial sectors.

Data Table: Comparison of Similar Compounds

Compound NameSimilarityUnique Features
7-bromo-2-(trifluoromethyl)indole0.98Contains trifluoromethyl instead of difluoromethyl
7-bromo-2-(difluoromethyl)quinoline0.95Quinoline ring system offers different reactivity
7-bromo-2-(difluoromethyl)quinoxaline0.94Quinoxaline structure may impact biological activity
5-bromo-3-methyl-1H-indazole0.94Different substitution pattern on indazole ring
5-bromo-3-isopropyl-1H-indazole0.93Isopropyl group alters steric properties

Case Studies and Research Findings

Research has demonstrated the biological potential of compounds similar to this compound:

  • In one study, indazole derivatives were synthesized and evaluated as FGFR inhibitors with promising results, indicating their potential as anti-cancer agents .
  • Another investigation highlighted the role of indazole-containing compounds in inhibiting specific kinases associated with cancer proliferation, showcasing their therapeutic relevance .

Mechanism of Action

The mechanism of action of 6-bromo-2-(difluoromethyl)-2H-indazole involves its interaction with molecular targets and pathways within biological systems. The presence of bromine and difluoromethyl groups can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The exact molecular targets and pathways involved may vary depending on the specific application and context of the research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Brominated Indazole Derivatives

a) 6-Bromo-2-methyl-2H-indazole (CAS 590417-95-1)
  • Molecular Formula : C₈H₇BrN₂
  • Molecular Weight : 211.06 g/mol
  • Melting Point : 85–87°C
  • Key Features: The methyl group at the 2-position provides steric bulk but lacks the electronegative influence of fluorine. This compound is used as a synthetic intermediate in drug discovery .
b) 6-Bromo-2-(6-isopropylpyridin-2-yl)-2H-indazole
  • Molecular Weight : ~316.0 g/mol (with pyridinyl substituent)
  • Synthesis: Prepared via condensation reactions, purified using pre-TLC (PE/EA = 10:1).
c) 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride
  • Molecular Formula : C₈H₆BrClN₂O₂S
  • Molecular Weight : 309.57 g/mol
  • Key Features : The sulfonyl chloride group adds reactivity for further functionalization, enabling conjugation with amines or alcohols. This contrasts with the difluoromethyl group, which is metabolically stable and less reactive .

Fluorinated Indazole Analogs

a) 6-Bromo-2-(difluoromethyl)-1,4-dihydroquinazolin-4-one
  • The difluoromethyl group enhances lipophilicity and metabolic stability, traits likely transferable to the indazole core .
b) Niraparib Tosylate
  • Relevance : A PARP inhibitor with a 2H-indazole backbone. Its 7-carboxamide and piperidinyl groups highlight the versatility of indazole derivatives in oncology. The difluoromethyl group in 6-bromo-2-(difluoromethyl)-2H-indazole may similarly optimize pharmacokinetics .

Physicochemical Properties

Property This compound 6-Bromo-2-methyl-2H-indazole 6-Bromo-2-(pyridinyl)-2H-indazole
Molecular Weight (g/mol) ~246.0 (estimated) 211.06 ~316.0
Halogen/Fluorine Content Br, 2×F Br Br
Key Functional Groups Difluoromethyl Methyl Pyridinyl
Expected LogP Higher (due to -CF₂H) Moderate Moderate (pyridinyl adds polarity)
  • Bromine Impact : Enhances molecular weight and polarizability, facilitating halogen bonding in target proteins.

Research and Application Insights

  • Drug Development : Bromine and fluorine are strategic in kinase and PARP inhibitors. The difluoromethyl group in this compound could mimic ATP-binding motifs or enhance residence time in target pockets .
  • Safety Considerations : Handling precautions for brominated/fluorinated compounds include using PPE and ensuring ventilation, as seen in related safety protocols .

Q & A

Q. What synthetic methodologies are recommended for preparing 6-bromo-2-(difluoromethyl)-2H-indazole, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the difluoromethyl group. Alternative routes include nucleophilic substitution using brominated indazole precursors and difluoromethylating agents (e.g., ClCF₂H or BrCF₂H) under basic conditions (e.g., K₂CO₃ in DMF) . Optimization involves:
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
  • Temperature control : Reactions are typically conducted at 80–100°C to balance reactivity and decomposition risks.
  • Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand optimization improves regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹⁹F NMR : To confirm the presence of the difluoromethyl group (δ ~5.5–6.5 ppm for CF₂H protons; ¹⁹F NMR signals at δ ~-110 to -120 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (C₈H₆BrF₂N₂; theoretical MW: 247.96 g/mol).
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and confirms stereoelectronic effects of fluorine atoms .

Q. How does the difluoromethyl group influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The CF₂H group exerts strong electron-withdrawing effects via inductive polarization, enhancing the electrophilicity of adjacent carbons. This facilitates nucleophilic substitutions at the bromine site (e.g., Suzuki coupling) and stabilizes intermediates in heterocyclic reactions. Fluorine’s electronegativity also reduces basicity of nearby nitrogen atoms, impacting hydrogen-bonding interactions in biological systems .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular docking (AutoDock/Vina) : Screens binding affinities to targets like EGFR or kinases. The difluoromethyl group’s stereoelectronic profile is parameterized using density functional theory (DFT) to refine docking poses .
  • ADMET prediction (SwissADME/ADMETlab) : Evaluates pharmacokinetic properties (e.g., logP ~2.5–3.0 for optimal membrane permeability) .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes, with fluorine atoms contributing to hydrophobic interactions .

Q. What experimental strategies resolve contradictions between in vitro bioactivity and in silico predictions for this compound?

  • Methodological Answer :
  • Dose-response validation : Re-test bioactivity across multiple cell lines (e.g., cancer vs. non-cancer) to rule out cell-specific effects .
  • Metabolite profiling (LC-MS) : Identify degradation products that may interfere with assays.
  • Crystallographic validation : Compare predicted binding poses (from docking) with experimental crystal structures of target-ligand complexes .

Q. How can structure-activity relationship (SAR) studies optimize selectivity of derivatives against specific enzymes?

  • Methodological Answer :
  • Substituent variation : Introduce electron-donating groups (e.g., -OCH₃) at position 5 to enhance π-stacking with aromatic enzyme residues .
  • Fluorine scanning : Replace CF₂H with -CHF₂ or -CF₃ to modulate steric bulk and polarity .
  • Enzymatic assays (IC₅₀ determination) : Compare inhibition across isoforms (e.g., EGFR-TK vs. HER2) to identify selectivity drivers .

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